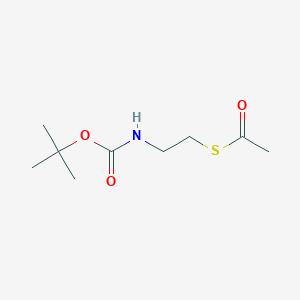

N-Boc-S-乙酰基-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a closely related compound, is achieved through the mixed anhydride method IBCF/HOBt. This process involves characterizing the product with techniques such as 1H NMR, MS, and IR, followed by confirmation via X-ray diffraction method, indicating a structured approach to synthesis (Dinesh et al., 2010). Another related synthesis involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for amino group protection, showcasing the versatility in synthesizing related compounds (Zhong-Qian Wu, 2011).

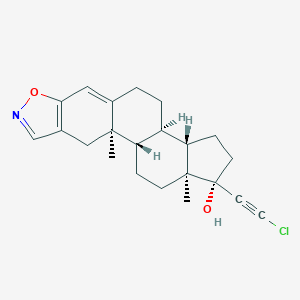

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the compound's complex structure, featuring chiral centers and exhibiting inter and intramolecular hydrogen bonds that play a significant role in stabilizing its structure (Kozioł et al., 2001).

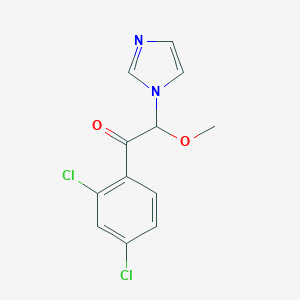

Chemical Reactions and Properties

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) demonstrates its utility as an efficient coupling reagent for esterification, thioesterification, amidation reactions, and peptide synthesis, showcasing the compound's reactivity and mechanism of action which is similar to other well-known coupling agents (Thalluri et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds often involve determining their physical properties such as melting points, boiling points, solubility, and more. However, detailed physical property data for S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate specifically were not directly found, indicating a potential area for further research.

Chemical Properties Analysis

Chemical properties include reactivity towards various chemical agents, stability under different conditions, and potential for participation in a range of chemical reactions. The synthesis of tert-butyl aminocarbonate introduces a new type of compound that rapidly acylates amines in both organic and aqueous solutions, suggesting a broad range of chemical reactivity and application potential (Harris & Wilson, 1983).

科学研究应用

肽和蛋白质科学

“N-Boc-S-乙酰基-半胱氨酸”是一种半胱氨酸保护基团,在过去的几十年中,它促进了大量的肽和蛋白质化学研究 . 已经开发出用于保护半胱氨酸以及随后脱保护的复杂策略,这些策略促进了复杂富含二硫键的肽的合成、蛋白质的半合成以及体外和体内的肽/蛋白质标记 .

肽合成

这种化合物用于Boc和Fmoc肽合成 . 其脱保护条件、与其他相关Cys保护基团的比较以及Cys保护基团在肽和蛋白质化学中的显著应用是研究的重点领域 .

蛋白质生物偶联

“N-Boc-S-乙酰基-半胱氨酸”用于开发用于肽化学和蛋白质生物偶联的新方法 .

神经退行性疾病

与“N-Boc-S-乙酰基-半胱氨酸”相关的半胱胺和胱胺似乎在治疗某些神经退行性疾病(如帕金森病(PD)和亨廷顿病(HD))的小鼠模型中具有前景 . 半胱胺可以穿过血脑屏障,这使得它成为治疗应用的诱人候选药物 .

化学分析

“N-Boc-S-乙酰基-半胱氨酸”及相关产品用于化学分析领域的科学研究 .

生物技术

生化分析

Biochemical Properties

N-Boc-S-Acetyl-cysteamine participates in a variety of biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and proteins . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures . The nature of these interactions is largely covalent, involving the formation and breaking of chemical bonds .

Cellular Effects

The effects of N-Boc-S-Acetyl-cysteamine on cells are diverse and significant. It influences cell function by impacting various cellular processes. For instance, it has been observed to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

At the molecular level, N-Boc-S-Acetyl-cysteamine exerts its effects through a variety of mechanisms. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . It also has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisin .

Temporal Effects in Laboratory Settings

The effects of N-Boc-S-Acetyl-cysteamine change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound’s protective effects and its role in peptide and protein synthesis are crucial in various biochemical processes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Boc-S-Acetyl-cysteamine in animal models are limited, related compounds such as N-acetylcysteine have been studied extensively. For instance, N-acetylcysteine has been observed to alleviate oxidative stress and enhance angiogenesis in porcine placenta at certain dosages .

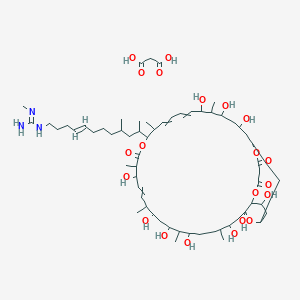

Metabolic Pathways

N-Boc-S-Acetyl-cysteamine is involved in several metabolic pathways. It is a precursor of l-cysteine and plays a role in the synthesis of glutathione, a powerful antioxidant . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Related compounds like cysteamine have been shown to traverse the blood-brain barrier, suggesting potential for widespread distribution within the body .

Subcellular Localization

Given its role in peptide and protein synthesis, it is likely to be found in areas of the cell where these processes occur, such as the cytoplasm and the endoplasmic reticulum .

属性

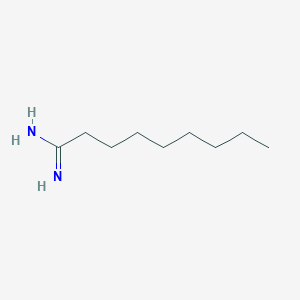

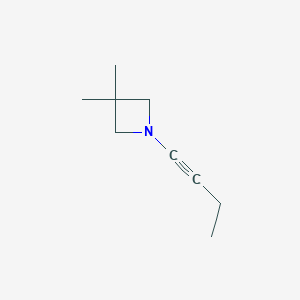

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114326-10-2 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)